1-(Ethylsulfanyl)cyclopent-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylsulfanyl)cyclopent-3-ene-1-carboxylic acid is an organic compound with the molecular formula C8H12O2S. This compound is characterized by the presence of a cyclopentene ring substituted with an ethylsulfanyl group and a carboxylic acid group. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-(Ethylsulfanyl)cyclopent-3-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature. This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides, which can be further modified to obtain the desired compound .
Analyse Chemischer Reaktionen
1-(Ethylsulfanyl)cyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium ethoxide). The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Ethylsulfanyl)cyclopent-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(Ethylsulfanyl)cyclopent-3-ene-1-carboxylic acid is not well-documented. its derivatives are known to interact with various molecular targets and pathways. For example, some derivatives may inhibit specific enzymes or interfere with cellular processes, leading to their observed biological activities .
Vergleich Mit ähnlichen Verbindungen
1-(Ethylsulfanyl)cyclopent-3-ene-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopent-3-ene-1-carboxylic acid: Lacks the ethylsulfanyl group, making it less versatile in certain chemical reactions.
Ethyl cyclopent-3-ene-1-carboxylate: Contains an ester group instead of a carboxylic acid group, leading to different reactivity and applications.
Cyclopent-3-ene-1,1-dicarboxylic acid: Contains two carboxylic acid groups, which can lead to different chemical properties and uses
The presence of the ethylsulfanyl group in this compound makes it unique and provides additional functionalization options, enhancing its utility in organic synthesis and research applications.
Eigenschaften
Molekularformel |
C8H12O2S |
---|---|
Molekulargewicht |
172.25 g/mol |
IUPAC-Name |
1-ethylsulfanylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2S/c1-2-11-8(7(9)10)5-3-4-6-8/h3-4H,2,5-6H2,1H3,(H,9,10) |
InChI-Schlüssel |
KNGHFZZJXPAGQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1(CC=CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.